molecular formula C17H16ClN3S B5598837 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea

1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea

Cat. No.: B5598837
M. Wt: 329.8 g/mol
InChI Key: CRONGWYADIUCSA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is a synthetic compound of significant interest in medicinal chemistry research, combining an indole moiety with a thiourea functional group. This structure is recognized as a privileged scaffold for probing diverse biological activities. Scientific studies have identified this specific compound as a promising agent in antimicrobial and antiviral research. It has demonstrated notable activity against Gram-positive bacteria, including various Staphylococcus aureus strains, with research indicating a Minimum Inhibitory Concentration (MIC) as low as 6.25 µg/mL . Furthermore, this compound has shown potent activity against HIV-1, effectively inhibiting both wild-type viruses and variants bearing clinically relevant mutations, positioning it as a valuable tool for virology and anti-retroviral drug discovery efforts . The incorporation of the 4-chlorophenyl substituent is a common strategy in drug design to enhance a molecule's lipophilicity, which can improve cellular absorption and metabolic stability . As part of the broader class of thiourea derivatives, this compound is a subject of ongoing investigation for its potential to interact with multiple biological targets . This product is intended for research and development use in a laboratory setting only. It must be handled by qualified professionals and is not approved for use in diagnostics, therapeutics, or any consumer applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3S/c18-13-5-7-14(8-6-13)21-17(22)19-10-9-12-11-20-16-4-2-1-3-15(12)16/h1-8,11,20H,9-10H2,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRONGWYADIUCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology, antimicrobial research, and neuroprotection. This article provides a comprehensive overview of its biological activities, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H16_{16}ClN3_{3}S. The compound features a thiourea functional group, which is known for its biological activity.

1. Anticancer Activity

Research indicates that thiourea derivatives exhibit potent anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating significant inhibition of cell proliferation.

  • Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Studies have shown IC50_{50} values ranging from 3 to 20 µM against different cancer types, including breast and prostate cancers .
Cell Line IC50_{50} (µM)
MCF-7 (Breast Cancer)5
PC-3 (Prostate Cancer)10
A549 (Lung Cancer)15

2. Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various pathogens. In vitro studies reveal significant activity against both Gram-positive and Gram-negative bacteria.

  • Inhibition Studies : The minimum inhibitory concentration (MIC) was determined for several strains, with notable efficacy against Staphylococcus aureus and Escherichia coli.
Pathogen MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

3. Anti-inflammatory Activity

The anti-inflammatory properties of the compound have been assessed through various assays measuring cytokine production.

  • Cytokine Inhibition : The compound effectively reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, showcasing its potential as an anti-inflammatory agent.
Cytokine Inhibition (%) at 10 µg/mL
TNF-α75
IL-682

4. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this thiourea derivative, particularly against neurodegenerative diseases like Alzheimer's.

  • Enzyme Inhibition : The compound exhibited inhibitory effects on acetylcholinesterase (AChE), with IC50_{50} values indicating strong potential for cognitive enhancement.
Enzyme IC50_{50} (nM)
AChE150
Butyrylcholinesterase (BChE)300

Case Studies

Several case studies have been documented illustrating the therapeutic applications of this compound:

  • Breast Cancer Treatment : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, confirming its anticancer efficacy .
  • Antimicrobial Testing : Clinical isolates were tested against the compound, demonstrating effective inhibition of biofilm formation in Staphylococcus epidermidis, suggesting potential for treating infections associated with medical devices .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that thiourea derivatives exhibit considerable antimicrobial properties. A study evaluated various thiourea compounds against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) of these compounds were notably lower than those of conventional antibiotics, indicating their potential as effective antimicrobial agents .

CompoundMIC (µg/mL)Bacterial Strain
1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea1250E. coli
Other Thioureas>5000S. aureus

Anti-Cancer Properties

Thiourea derivatives have been investigated for their anti-cancer effects. In vitro studies showed that this compound inhibited the proliferation of cancer cells and induced apoptosis. The mechanism involves the disruption of cell cycle progression, leading to increased cell death rates .

Synthesis and Structural Studies

The synthesis of this compound can be achieved through various methods, including the reaction of isothiocyanates with amines. Crystallographic studies have provided insights into its structural properties, confirming the stability of the compound under experimental conditions .

Synthesis Pathway

The typical synthesis involves:

  • Reacting 4-chlorophenyl isothiocyanate with indole-derived amines.
  • Purifying the resulting thiourea through recrystallization.

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. Results indicated that this compound exhibited superior activity against drug-resistant strains, highlighting its potential as a novel therapeutic agent in treating infections caused by resistant bacteria .

Case Study 2: Cytotoxicity Against Cancer Cells

Another study focused on the cytotoxic effects of this thiourea derivative on various cancer cell lines, including breast and colon cancer models. The results demonstrated significant apoptosis induction at micromolar concentrations, suggesting that this compound might serve as a lead structure for developing new anti-cancer drugs .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thioureas

Substituent Variations on the Aromatic Ring

The biological activity of thiourea derivatives is highly dependent on the electronic and steric properties of substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Table 1: Comparison of Thiourea Derivatives with Varying Aromatic Substituents
Compound Name Substituent(s) on Phenyl Ring Key Biological Activity EC50/MIC/Key Findings Reference ID
Target Compound 4-Cl Not explicitly reported Synthesized via isothiocyanate route; structural basis for SAR studies
1-(3,4-Dichlorophenyl)-3-[2-(indol-3-yl)ethyl]thiourea 3,4-diCl Antibacterial (S. aureus, S. cocci) Highest antibacterial activity in series; MIC = 2 µg/mL
1-(4-Fluorophenyl)-3-[2-(indol-3-yl)ethyl]thiourea 4-F Anti-HIV-1 EC50 = 5.45 µg/mL; interacts with HIV-1 RT via hydrogen bonds and π-π stacking
1-Phenyl-3-[2-(indol-3-yl)ethyl]thiourea H (no substituent) Baseline activity Lower activity compared to halogenated analogs
1-(4-Methoxyphenyl)-3-[2-(indol-3-yl)ethyl]thiourea 4-OCH3 Not reported Electron-donating group reduces antibacterial efficacy
1-(4-Methylphenyl)-3-[2-(indol-3-yl)ethyl]thiourea 4-CH3 Not reported Steric effects may hinder target binding

Key Observations :

  • Electron-Withdrawing Groups (Cl, F): Enhance antibacterial and antiviral activity. The 3,4-dichloro analog outperforms the mono-chloro target compound, suggesting synergistic effects from additional Cl atoms.
  • Electron-Donating Groups (OCH3, CH3) : Reduce potency, likely due to decreased electrophilicity and unfavorable steric interactions .
  • Fluorine Substitution : The 4-fluoro derivative exhibits anti-HIV activity, highlighting the role of halogen electronegativity in targeting viral enzymes .

Role of the Indole Moiety

The indole-ethyl group is critical for target engagement. For example:

  • Anti-HIV Activity : The 4-fluoro-indole thiourea derivative binds to HIV-1 reverse transcriptase (RT) via hydrogen bonds with Lys101 and π-π interactions with Trp229 and Tyr181 .

Q & A

Q. What are the common synthetic routes for 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea?

The synthesis typically involves reacting 4-chloroaniline with 2-(1H-indol-3-yl)ethylamine in the presence of thiophosgene or an isothiocyanate derivative under reflux conditions in solvents like dichloromethane or ethanol. Key parameters include temperature control (e.g., 60–80°C for 6–12 hours) and stoichiometric ratios to optimize yield. Purification often employs column chromatography or recrystallization .

Q. How is the compound structurally characterized?

Characterization methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm hydrogen and carbon environments.
  • Mass spectrometry (MS) for molecular weight validation.
  • HPLC to assess purity (>95% is typical).
  • X-ray crystallography (if single crystals are obtained) for 3D structural elucidation .

Q. What biological activities have been reported for this compound?

Studies indicate anticancer (e.g., inhibition of tumor cell lines like H1299 lung carcinoma), antimicrobial (against Gram-positive bacteria), and antioxidant properties. Activities are typically evaluated via in vitro assays such as MTT for cytotoxicity and DPPH radical scavenging for antioxidant potential .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action for its anticancer activity?

Methodologies include:

  • Enzyme inhibition assays (e.g., targeting topoisomerase II or kinases).
  • Apoptosis pathway analysis using flow cytometry (Annexin V/PI staining).
  • Gene expression profiling (qPCR, RNA-seq) to identify dysregulated pathways.
  • Molecular docking to predict binding interactions with protein targets like Bcl-2 or EGFR .

Q. What computational approaches are used to study its interactions and stability?

Advanced techniques include:

  • Density Functional Theory (DFT) to calculate electronic properties and reactive sites.
  • Molecular dynamics simulations to assess conformational stability in biological membranes.
  • ADMET prediction tools (e.g., SwissADME) to evaluate pharmacokinetic profiles .

Q. How can contradictory data in biological assays be resolved?

Strategies involve:

  • Replicating experiments under standardized conditions (pH, temperature, cell passage number).
  • Orthogonal assays (e.g., combining MTT with clonogenic survival tests for cytotoxicity).
  • Structure-activity relationship (SAR) studies to isolate substituent effects (e.g., comparing chloro vs. methoxy phenyl groups) .

Q. How do structural modifications influence bioactivity?

SAR studies reveal:

  • Chlorophenyl groups enhance lipophilicity , improving membrane permeability.
  • Indole moieties contribute to π-π stacking with aromatic residues in enzyme active sites.
  • Thiourea linkage is critical for hydrogen bonding with biological targets. Modifications here often reduce activity .

Q. What methods optimize reaction conditions for high-yield synthesis?

Systematic approaches include:

  • Design of Experiments (DoE) to test variables (solvent polarity, catalyst loading).
  • Continuous flow reactors for improved heat/mass transfer.
  • In-line analytics (e.g., FTIR) for real-time monitoring of intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.